Quinine acetate
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Overview
Description
Quinine acetate is a chemical compound derived from quinine, an alkaloid found in the bark of the cinchona tree. Historically, quinine has been used for its antimalarial properties. This compound, like its parent compound, has significant medicinal and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Quinine acetate can be synthesized by reacting quinine with acetic acid. The reaction typically involves dissolving quinine in an appropriate solvent, such as ethanol, and then adding acetic acid. The mixture is then heated under reflux conditions to facilitate the reaction, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the extraction of quinine from cinchona bark, followed by its reaction with acetic acid under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Quinine acetate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinone derivatives.
Reduction: It can be reduced to form dihydroquinine derivatives.
Substitution: this compound can undergo substitution reactions, where the acetate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Dihydroquinine derivatives.
Substitution: Various substituted quinine derivatives.
Scientific Research Applications
Quinine acetate has a wide range of applications in scientific research:
Chemistry: Used as a chiral catalyst in asymmetric synthesis.
Biology: Studied for its effects on cellular processes and as a tool in biochemical assays.
Medicine: Investigated for its potential therapeutic effects beyond malaria treatment, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of dyes and as a flavoring agent in beverages.
Mechanism of Action
The mechanism of action of quinine acetate involves its interaction with molecular targets such as DNA and proteins. In the context of its antimalarial activity, this compound interferes with the parasite’s ability to break down hemoglobin, leading to the accumulation of toxic heme within the parasite, ultimately causing its death .
Comparison with Similar Compounds
Quinine: The parent compound, primarily used for its antimalarial properties.
Chloroquine: A synthetic derivative with similar antimalarial activity.
Mefloquine: Another synthetic antimalarial with a different mechanism of action.
Uniqueness: Quinine acetate is unique due to its specific acetate functional group, which can influence its solubility, reactivity, and biological activity compared to other quinine derivatives.
Properties
IUPAC Name |
[(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methyl] acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c1-4-15-13-24-10-8-16(15)11-21(24)22(27-14(2)25)18-7-9-23-20-6-5-17(26-3)12-19(18)20/h4-7,9,12,15-16,21-22H,1,8,10-11,13H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBXIBQQYUBUMMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C1CC2CCN1CC2C=C)C3=C4C=C(C=CC4=NC=C3)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>55 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID26726558 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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